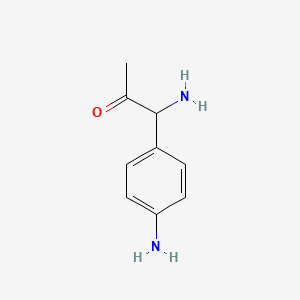

1-Amino-1-(4-aminophenyl)acetone

Description

Contextualization within the Field of Aminophenyl Ketone Chemistry

Aminophenyl ketones are a class of organic compounds characterized by the presence of an amino group and a ketone group attached to a phenyl ring. wikipedia.org The relative positions of these functional groups significantly influence the molecule's chemical reactivity and physical properties. solubilityofthings.com These compounds are important intermediates in the synthesis of a wide array of heterocyclic systems and other complex organic molecules. researchgate.net

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. solubilityofthings.com This bifunctionality is a key aspect of their chemical significance. Depending on the reaction conditions, either functional group can be selectively targeted to build more complex molecular architectures.

Significance of the 1-(4-Aminophenyl)acetone Molecular Scaffold in Organic Synthesis

The molecular scaffold of 1-(4-aminophenyl)acetone, also known by its IUPAC name 1-(4-aminophenyl)propan-2-one, is a valuable precursor in organic synthesis. nih.govjst.go.jp Its structure provides a platform for the introduction of various functionalities, leading to the creation of diverse molecular libraries. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the ketone group is susceptible to nucleophilic addition, condensation, and reduction reactions. solubilityofthings.comyoutube.com

The strategic placement of the amino and ketone groups on the phenyl ring allows for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.net The reactivity of this scaffold makes it a key starting material for the synthesis of substituted quinolines, pyrimidines, and other important heterocyclic compounds. researchgate.net

Overview of Research Trajectories Relevant to 1-(4-Aminophenyl)acetone and its Analogs

Research involving 1-(4-aminophenyl)acetone and its analogs has explored several key areas. One significant trajectory is its use as a precursor for the synthesis of biologically active molecules. For instance, derivatives of aminophenyl ketones have been investigated for their potential analgesic and anti-inflammatory properties. solubilityofthings.com

Another area of focus is the development of novel synthetic methodologies utilizing this scaffold. This includes the exploration of catalytic systems for the efficient and selective transformation of the amino and ketone functionalities. organic-chemistry.orgorganic-chemistry.org For example, methods for the asymmetric reduction of the ketone to produce chiral alcohols, which are important building blocks for pharmaceuticals, have been a subject of study. jacsdirectory.com

Furthermore, the unique electronic properties arising from the interplay between the amino and ketone groups have led to investigations into the use of its derivatives in materials science, such as in the development of molecular probes and imaging agents. nih.gov

Identification of Key Academic Research Gaps and Future Directions for 1-(4-Aminophenyl)acetone

Despite the existing research, several gaps and opportunities for future investigation remain. While the synthesis and reactivity of some derivatives have been explored, a comprehensive understanding of the full scope of its chemical transformations is still lacking. There is a need for the development of more sustainable and atom-economical synthetic routes to 1-(4-aminophenyl)acetone and its derivatives.

Future research could focus on:

Catalysis: Designing novel catalysts for the stereoselective and regioselective functionalization of the 1-(4-aminophenyl)acetone scaffold.

Medicinal Chemistry: A more systematic exploration of the biological activities of a wider range of derivatives to identify new therapeutic leads.

Materials Science: Investigating the photophysical properties of novel compounds derived from this scaffold for applications in optoelectronics and sensor technology.

Polymer Chemistry: Exploring the potential of incorporating the 1-(4-aminophenyl)acetone unit into polymer backbones to create functional materials with unique properties.

A deeper investigation into these areas will undoubtedly unlock the full potential of this versatile chemical compound.

An Exploration of Synthetic Pathways to 1-(4-Aminophenyl)acetone

The synthesis of 1-(4-aminophenyl)acetone, a substituted aromatic ketone, can be approached through various strategic methodologies. These routes primarily focus on two key stages: the formation of the core aryl-ketone structure and the introduction of the para-amino functional group. This article details established and modern synthetic methods, categorized by the strategies employed for carbon-carbon bond formation and subsequent amination of the phenyl ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-amino-1-(4-aminophenyl)propan-2-one |

InChI |

InChI=1S/C9H12N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,10-11H2,1H3 |

InChI Key |

UYPXTVVNYQQYDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4 Aminophenyl Acetone

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) attached to the phenyl ring is a key site of reactivity, participating in a variety of reactions typical of primary aromatic amines.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary aromatic amine functionality of 1-(4-aminophenyl)acetone readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. scispace.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). nih.govyoutube.com The formation of a Schiff base is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. scispace.com

The general mechanism involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine. libretexts.org

Table 1: Examples of Schiff Base Formation with 1-(4-Aminophenyl)acetone Analogue (4-Aminoacetophenone)

| Carbonyl Compound | Product Schiff Base | Reaction Conditions |

| Benzaldehyde | N-(4-acetylphenyl)benzylideneamine | Ethanol, reflux |

| Acetone (B3395972) | N-(4-acetylphenyl)propan-2-imine | Acid catalyst, heat |

| Salicylaldehyde | 2-((4-acetylphenylimino)methyl)phenol | Methanol, room temp |

This table presents hypothetical data based on typical Schiff base formation reactions.

Acylation and Sulfonylation Reactions

The nitrogen atom of the aromatic amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) leads to the formation of N-acylated products (amides). youtube.comresearchgate.netresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, the acetylation of 4-aminoacetophenone with acetic anhydride yields N-(4-acetylphenyl)acetamide. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (to neutralize the HCl by-product) results in the formation of a sulfonamide. semanticscholar.orgresearchgate.net This reaction is a common method for the protection of amino groups.

Table 2: Acylation and Sulfonylation of 1-(4-Aminophenyl)acetone Analogue (4-Aminoacetophenone)

| Reagent | Product | Reaction Type |

| Acetic Anhydride | N-(1-(4-acetylphenyl)propyl)acetamide | Acylation |

| Benzoyl Chloride | N-(1-(4-acetylphenyl)propyl)benzamide | Acylation |

| p-Toluenesulfonyl chloride | N-(1-(4-acetylphenyl)propyl)-4-methylbenzenesulfonamide | Sulfonylation |

This table presents hypothetical data based on typical acylation and sulfonylation reactions of aromatic amines.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). researchgate.netgoogle.com The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. wikipedia.orglibretexts.orgresearchgate.net This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.org Azo coupling reactions are of significant industrial importance for the synthesis of azo dyes, which are characterized by the presence of the azo group (-N=N-). wikipedia.orgresearchgate.net For example, the diazonium salt of 4-aminoacetophenone can be coupled with phenol to produce a colored azo compound. researchgate.net

Table 3: Diazotization and Azo Coupling of 1-(4-Aminophenyl)acetone Analogue (4-Aminoacetophenone)

| Coupling Agent | Product Azo Compound | Color of Product |

| Phenol | 4-((4-acetylphenyl)diazenyl)phenol | Yellow-Orange |

| N,N-Dimethylaniline | 4-((4-acetylphenyl)diazenyl)-N,N-dimethylaniline | Red |

| β-Naphthol | 1-((4-acetylphenyl)diazenyl)naphthalen-2-ol | Orange-Red |

This table presents hypothetical data based on typical azo coupling reactions.

Reactivity of the Aliphatic Ketone Functionality

The ketone group (-C=O) in the aliphatic side chain provides another center of reactivity, primarily involving the electrophilic carbonyl carbon and the acidic α-carbons.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.comoxfordsciencetrove.comlibretexts.org Nucleophilic addition is a fundamental reaction of ketones and can lead to a variety of products. masterorganicchemistry.com The reaction mechanism typically involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then protonated to give the final product. libretexts.org

Common nucleophiles that can add to the ketone carbonyl include Grignard reagents (R-MgX), organolithium reagents (R-Li), cyanide ion (CN⁻), and hydride reagents (e.g., from NaBH₄ or LiAlH₄).

Table 4: Nucleophilic Addition Reactions at the Ketone Carbonyl of 1-(4-Aminophenyl)acetone Analogue (4-Aminoacetophenone)

| Nucleophile/Reagent | Product |

| Sodium borohydride (NaBH₄) | 1-(4-aminophenyl)propan-1-ol |

| Methylmagnesium bromide (CH₃MgBr) | 2-(4-aminophenyl)butan-2-ol |

| Hydrogen cyanide (HCN) | 2-(4-aminophenyl)-2-hydroxypropanenitrile |

This table presents hypothetical data based on typical nucleophilic addition reactions of ketones.

Enolization and Reactions Involving the α-Carbons

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate ion. libretexts.orgwikipedia.orgmsu.edu This enolate is a key reactive intermediate in many reactions of ketones. msu.edu The formation of the enolate is part of a keto-enol tautomerism, an equilibrium between the keto form (the ketone) and the enol form (an alkene-alcohol). libretexts.orgwikipedia.orgmasterorganicchemistry.com This equilibrium is typically catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

The enolate ion is a powerful nucleophile and can participate in a variety of reactions, including:

Aldol Condensation: The enolate can attack the carbonyl carbon of another molecule of the ketone (or a different carbonyl compound) in an aldol addition reaction. libretexts.orgmsu.eduyoutube.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form an α,β-unsaturated ketone (an aldol condensation product). youtube.com

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org

Table 5: Reactions Involving the α-Carbons of 1-(4-Aminophenyl)acetone Analogue (4-Aminoacetophenone)

| Reaction Type | Reagent | Product |

| Aldol Condensation | Self-condensation with base | 4-(4-aminophenyl)-4-hydroxy-2-pentanone |

| Alkylation | Methyl iodide (CH₃I) with a strong base | 3-(4-aminophenyl)butan-2-one |

| Halogenation | Bromine (Br₂) in acetic acid | 1-bromo-1-(4-aminophenyl)acetone |

This table presents hypothetical data based on typical reactions at the α-carbon of ketones.

Elucidation of Reaction Mechanisms and Intermediates

Direct mechanistic studies on 1-Amino-1-(4-aminophenyl)acetone have not been reported. However, the reactivity of the broader class of α-amino ketones has been a subject of significant research, offering insights into potential reaction pathways.

Detailed Mechanistic Studies through Kinetic and Spectroscopic Analysis

While no kinetic or spectroscopic analyses are available for this compound, studies on similar α-amino ketones often employ techniques like UV-visible, infrared, and NMR spectroscopy to monitor reaction progress and identify intermediates. fiveable.me For instance, kinetic studies on the aminolysis of related carbonyl compounds have been used to determine reaction orders, rate constants, and activation energies, which help in elucidating the reaction mechanism. fiveable.me Such analyses for this compound would be necessary to understand its specific reactivity.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical and computational chemistry provides a powerful tool for investigating reaction mechanisms where experimental data is lacking. Density Functional Theory (DFT) calculations are commonly used to model reaction pathways, determine the geometries of transition states, and calculate activation energies. nih.gov For aromatic amines, theoretical studies have been conducted to understand the reactivity of their metabolically activated forms towards DNA. nih.gov These studies reveal that the stability of the resulting nitrenium ions is a key factor in their reactivity. nih.gov A similar theoretical investigation for this compound could predict its likely reaction pathways and the stability of any intermediates or transition states.

Influence of Electronic and Steric Factors on Reactivity Profiles

The reactivity of this compound would be governed by the interplay of electronic and steric effects originating from its constituent functional groups: a primary amino group, a secondary amino group attached to a phenyl ring, and a ketone.

The electronic effects of the 4-aminophenyl group are significant. The amino group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This increased electron density on the phenyl ring would influence the reactivity of the second amino group and the adjacent carbonyl.

Steric factors also play a crucial role. The presence of the relatively bulky acetone group attached to the alpha-carbon of the amino group can sterically hinder the approach of reactants to both the amino and carbonyl functionalities. rsc.orgnih.gov Studies on nucleophilic aromatic substitution (SNAr) reactions of substituted anilines have shown that bulky substituents can significantly reduce reaction rates due to steric hindrance. rsc.orgunilag.edu.ng For example, the reaction of N-methylaniline in SNAr reactions is significantly slower than that of aniline (B41778), an effect attributed to increased steric hindrance around the nitrogen atom. rsc.org Similarly, the reactivity of this compound would be expected to be influenced by the steric bulk around its reactive centers.

In reactions involving the carbonyl group, the adjacent amino group can influence reactivity through both electronic and steric effects. The nitrogen lone pair can potentially interact with the carbonyl group, affecting its electrophilicity.

Table 1: Summary of Expected Influences on the Reactivity of this compound

| Feature | Electronic Effect | Steric Effect |

| 4-Aminophenyl Group | Electron-donating, activating the ring for electrophilic substitution. | Can influence the approach of reagents to the adjacent amino and carbonyl groups. |

| α-Amino Group | Nucleophilic center. | Steric hindrance from the phenyl and acetone groups can modulate its reactivity. |

| Carbonyl Group | Electrophilic center. | Steric hindrance from the adjacent substituted amino group can affect nucleophilic attack. |

Derivatization and Heterocyclic Synthesis Stemming from 1 4 Aminophenyl Acetone

Formation of Oxygen-Containing Heterocyclic Systems

The ketone functionality of 1-(4-aminophenyl)acetone is the primary reactive site for the construction of oxygen-containing heterocycles. Through condensation reactions, this ketone can be incorporated into larger structures which then undergo cyclization.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of many heterocyclic compounds and are prepared via the Claisen-Schmidt condensation. tsijournals.comwikipedia.orgjetir.org This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. researchgate.net In this case, 1-(4-aminophenyl)acetone would react with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcones. tsijournals.comjetir.org

These resulting chalcones are versatile precursors for a variety of subsequent transformations. Their α,β-unsaturated ketone moiety is susceptible to Michael addition and cycloaddition reactions, leading to a range of heterocyclic systems. nih.gov For instance, reaction with hydrazine (B178648) can yield pyrazolines, while condensation with guanidine (B92328) produces pyrimidines. nih.govnih.gov Reaction with o-aminophenols or o-aminothiophenols can lead to the formation of seven-membered rings like benzoxazepines and benzothiazepines, respectively. nih.gov

| Reaction Type | Reagents | Product Class |

| Chalcone (B49325) Synthesis | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone |

| Pyrimidine Synthesis | Guanidine, Base | 2-Aminopyrimidine nih.gov |

| Pyrazoline Synthesis | Hydrazine | Pyrazoline nih.gov |

| Benzoxazepine Synthesis | o-Aminophenol | Benzoxazepine nih.gov |

Coumarin (B35378) Derivatives

Coumarins are a significant class of benzopyrone compounds with diverse pharmacological properties. researchgate.net While direct one-step synthesis of coumarins from 1-(4-aminophenyl)ethanone is not the most conventional route, related aminophenyl precursors are utilized in their synthesis.

A prominent method involves the synthesis of 3-(4-aminophenyl)-coumarin derivatives. nih.gov This process starts with substituted p-aminophenylacetic acids and o-hydroxybenzaldehydes, which undergo a Perkin reaction. nih.gov The resulting product is then acidified with hydrochloric acid to yield the 3-(4-aminophenyl)-coumarin core structure. nih.gov This scaffold can be further derivatized, for example, through amide condensation with various acid chlorides in a solution of pyridine (B92270) and acetone (B3395972), to produce a library of compounds with potential therapeutic applications, such as for Alzheimer's disease. nih.govnih.gov

General synthetic methods for coumarins, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, typically employ phenols, salicylaldehydes, and active methylene (B1212753) compounds as starting materials. nih.gov The functional groups of 1-(4-aminophenyl)ethanone allow for its conversion into intermediates suitable for these classical coumarin syntheses.

| Starting Materials | Reaction Type | Product Class | Reference |

| Substituted p-aminophenylacetic acids, Substituted o-hydroxybenzaldehydes | Perkin Reaction | 3-(4-aminophenyl)-coumarins | nih.gov |

| 3-(4-aminophenyl)-coumarin, Substituted benzoyl chlorides | Amide Condensation | N-substituted 3-(4-aminophenyl)-coumarin derivatives | nih.gov |

Formation of Sulfur-Containing Heterocyclic Systems

The reactivity of 1-(4-aminophenyl)ethanone makes it a valuable precursor for the synthesis of various sulfur-containing heterocycles.

Thiophenes are five-membered aromatic rings containing a sulfur atom, and their derivatives are important in medicinal chemistry. derpharmachemica.com The Gewald aminothiophene synthesis is a well-established method for preparing 2-aminothiophenes. pharmaguideline.com This reaction involves the condensation of a ketone with a β-acetonitrile in the presence of elemental sulfur and a base. pharmaguideline.com By using derivatives of acetophenone (B1666503), such as 1-(4-aminophenyl)ethanone, substituted 2-aminothiophenes can be prepared. sciforum.net The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and cyclization. sciforum.net

Another synthetic approach involves the reaction of 1-(4-aminophenyl)ethanone with thiophene (B33073) dicarboxaldehydes. In a specific example, the reaction between thiophene-3,4-dicarboxaldehyde or thiophene-2,3-dicarboxaldehyde and p-aminoacetophenone in xylene yields N-(4-acetylphenyl)-thieno[c]pyrrole derivatives. tandfonline.com

| Reaction Name/Method | Reactants | Product Class | Reference |

| Gewald Synthesis | Ketone (e.g., Acetophenone derivative), α-Cyanoester, Sulfur, Base | 2-Aminothiophenes | sciforum.netnih.gov |

| Condensation Reaction | Thiophene dicarboxaldehydes, p-Aminoacetophenone | Thienopyrrole derivatives | tandfonline.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Sulfiding agent (e.g., P₄S₁₀) | Substituted Thiophenes | pharmaguideline.comnih.gov |

Thiadiazines are six-membered heterocyclic compounds containing sulfur and nitrogen atoms, which have attracted interest in medicinal chemistry. nih.govnih.gov The synthesis of 1,3,4-thiadiazine derivatives can be achieved from thiosemicarbazone precursors. 1-(4-aminophenyl)ethanone can be readily converted into its corresponding thiosemicarbazone by reacting it with thiosemicarbazide.

The resulting 1-(4-aminophenyl)ethanone thiosemicarbazone can then undergo cyclization with various reagents to form the thiadiazine ring. For instance, reaction with α-halocarbonyl compounds can lead to the formation of 1,3,4-thiadiazine derivatives. This multi-step approach highlights the utility of 1-(4-aminophenyl)ethanone as a scaffold for building more complex heterocyclic systems.

Multi-Component Reactions (MCRs) for the Construction of Complex Molecular Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govbeilstein-journals.org 1-(4-aminophenyl)ethanone is a valuable component in various MCRs for the synthesis of diverse heterocyclic structures.

For example, a one-pot, three-component reaction of N-(sulfonamido)-acetophenones (derived from p-aminoacetophenone), various aldehydes, and activated methylene compounds like malononitrile (B47326) or cyanoacetic acid derivatives can produce highly substituted 2-aminopyrroles. nih.gov This methodology has been successfully applied to the total synthesis of natural products such as rigidins A, B, C, and D. nih.gov

Furthermore, 1-(4-aminophenyl)ethanone serves as a key starting material in the synthesis of quinoline (B57606) derivatives. researchgate.net For instance, it can be reacted with 4,7-dichloroquinoline, followed by a Claisen-Schmidt condensation with aromatic aldehydes to form chalcone intermediates. researchgate.net These chalcones can then be cyclized with reagents like hydrazine hydrate (B1144303) to yield pyrazoline-substituted quinolines. researchgate.net

| Reactants | Product Class | Reference |

| N-(Sulfonamido)-acetophenones, Aldehydes, Activated methylene compounds | Polysubstituted 2-aminopyrroles | nih.gov |

| 1-(4-aminophenyl)ethanone, Dichloroquinolines, Aromatic aldehydes, Hydrazine hydrate | Pyrazoline-substituted quinolines | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 4 Aminophenyl Acetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 1-(4-Aminophenyl)acetone, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing acetyl group.

For the parent compound, 1-(4-aminophenyl)propan-2-one, the aromatic protons typically appear as two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to resonate as a singlet at approximately δ 3.68 ppm. rsc.org The methyl protons of the acetyl group will also appear as a singlet, but further upfield, around δ 2.17 ppm. sigmaaldrich.com The protons of the amino group (-NH2) often present as a broad singlet. researchgate.net

¹H NMR Chemical Shifts (δ, ppm) for 1-(4-Aminophenyl)acetone and Related Structures

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (H-Ar) | 6.61-7.14 | d | rsc.org |

| Methylene (-CH2-) | 3.68 | s | rsc.org |

| Methyl (-CH3) | 2.17 | s | sigmaaldrich.com |

| Amino (-NH2) | ~3.5-5.0 | br s | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1-(4-Aminophenyl)acetone, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field, typically in the range of δ 205-220 ppm. libretexts.orgwisc.edu The aromatic carbons show signals between δ 115-150 ppm. oregonstate.edu The carbon attached to the amino group (C-NH2) is shielded and appears around δ 143-145 ppm, while the other aromatic carbons have distinct shifts due to their positions relative to the substituents. rsc.org The methylene carbon (-CH2-) and the methyl carbon (-CH3) are found at higher fields, with the methylene carbon appearing around δ 40-50 ppm and the methyl carbon around δ 20-30 ppm. rsc.orgoregonstate.edu

¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-Aminophenyl)acetone and Related Structures

| Carbon Type | Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | ~208 | libretexts.orgwisc.edu |

| Aromatic (C-NH2) | 143.97 | rsc.org |

| Aromatic (C-H) | 115.43, 129.92 | rsc.org |

| Aromatic (C-CH2) | 127.96 | rsc.org |

| Methylene (-CH2-) | ~45 | oregonstate.edu |

| Methyl (-CH3) | 20.60 | rsc.org |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1-(4-Aminophenyl)acetone, COSY would confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov It is a powerful tool for assigning which proton signal corresponds to which carbon signal. nih.gov For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.

These 2D NMR techniques were instrumental in the complete structural assignment of a complex derivative, 1,2-dihydro-2-(4-aminophenyl)-4-[4-(4-aminophenoxy)-4-phenyl]-(2H)phthalazin-1-one. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. The spectrum of 1-(4-Aminophenyl)acetone would display characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The C=O stretching vibration of the ketone is a strong, sharp band around 1710 cm⁻¹. pitt.edu The aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-N stretching vibration is expected in the 1250-1360 cm⁻¹ range. Aromatic C-H stretching occurs above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. vscht.cz

Characteristic FT-IR Absorption Frequencies for 1-(4-Aminophenyl)acetone

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium | wpmucdn.com |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | vscht.cz |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | vscht.cz |

| C=O Stretch (Ketone) | ~1710 | Strong | pitt.edu |

| C=C Stretch (Aromatic) | 1450-1600 | Medium | vscht.cz |

| C-N Stretch | 1250-1360 | Medium | libretexts.org |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing symmetric vibrations and bonds in non-polar environments. For 1-(4-Aminophenyl)acetone, Raman spectroscopy would also identify the key functional groups.

The C=O stretch in acetone (B3395972) is observed at approximately 1710 cm⁻¹. pitt.edu The symmetric C-C stretch in acetone is found around 787 cm⁻¹. pitt.edu Aromatic ring vibrations are also prominent in the Raman spectrum. Studies on acetone in aqueous solutions have shown that hydrogen bonding can influence the Raman shifts, which could be relevant for analyzing derivatives in different solvent environments. wiley.com

Characteristic Raman Shifts for Acetone Moiety

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch | ~1710 | pitt.edu |

| Asymmetric C-C Stretch | ~1221 | pitt.edu |

| Symmetric C-C Stretch | ~787 | pitt.edu |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•) which can then break down into smaller, characteristic fragment ions.

For aminophenyl ketones, the fragmentation is influenced by the functional groups present: the aromatic ring, the amino group (-NH2), and the ketone group (C=O). The molecular weight of the target compound, 1-Amino-1-(4-aminophenyl)acetone, is 149.19 g/mol (C9H11NO). An isomeric compound, 4-aminophenylacetone, shares this molecular weight. rsc.org The closely related analogue, 4'-Aminoacetophenone (B505616), has a molecular weight of 135.16 g/mol (C8H9NO). nist.gov

The fragmentation of aromatic ketones like 4'-Aminoacetophenone typically proceeds via specific cleavage pathways: nih.gov

α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For 4'-Aminoacetophenone, this can result in the loss of a methyl radical (•CH3) to form a stable acylium ion.

Aromatic Ring Fragmentation: The stable aromatic ring often remains intact, leading to prominent peaks corresponding to the phenyl-containing fragments.

The presence of an amino group introduces an odd number to the molecular weight, a key feature in the mass spectrum according to the nitrogen rule. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for 4'-Aminoacetophenone

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

| [M]+• (Molecular Ion) | 135 | [H2N-C6H4-CO-CH3]+• |

| [M-CH3]+ | 120 | [H2N-C6H4-CO]+ |

| [H2N-C6H4]+ | 92 | [H2N-C6H4]+ |

| [C6H5]+ | 77 | [C6H5]+ |

This table is predictive and based on general fragmentation principles for aromatic ketones.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of a suitable crystal can provide an unambiguous structural determination. While a crystal structure for this compound is not publicly available, the crystal structure of 4'-Aminoacetophenone has been determined and provides valuable insight into the solid-state conformation of this class of compounds.

The crystal structure of 4'-Aminoacetophenone (CCDC Number: 659609) reveals key structural features. nih.gov In a related study, the bromide salt of 4'-aminoacetophenone was analyzed, showing that the amino group becomes protonated. nih.gov The resulting ions are connected by N-H···Br and N-H···O hydrogen bonds, forming a two-dimensional network. nih.gov This highlights the importance of hydrogen bonding in the crystal lattice of such compounds.

Table 2: Crystallographic Data for 4'-Aminoacetophenone

| Parameter | Value |

| Compound Name | 4'-Aminoacetophenone |

| Formula | C8H9NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.53 Å, b = 12.34 Å, c = 7.91 Å, β = 116.3° |

| Reference | Stephenson, G. A. et al., Acta Cryst. C52, 2125-2127 (1996) |

This data is for the analogue 4'-Aminoacetophenone.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps the regions of close contact between molecules, providing a detailed picture of the forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates the total electron density. researchgate.net The surface can be color-mapped to highlight different properties:

d_norm : A normalized contact distance that shows interactions shorter than van der Waals radii in red, indicating close contacts like hydrogen bonds.

Shape Index : Helps to identify complementary hollows and bumps, which are characteristic of π-π stacking interactions.

Curvedness : Flat regions on the surface are indicative of planar stacking.

Electronic Spectroscopy: UV-Visible Absorption and Emission Characteristics

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are characteristic of the molecule's chromophores.

The electronic spectrum of aminophenyl ketones is dominated by transitions involving the phenyl ring and the carbonyl group. For 4'-Aminoacetophenone, the presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) on the benzene ring leads to characteristic absorption bands.

Experimental data for 4'-Aminoacetophenone in an alcohol solution shows a strong absorption maximum (λmax) at 316 nm. nih.gov This absorption is attributed to a π→π* transition within the conjugated system. Ultrafast transient absorption spectroscopy studies on acetophenone (B1666503) have shown that after initial excitation, the molecule undergoes rapid intersystem crossing to the triplet state. acs.org The amino group in the para position in 4'-aminoacetophenone significantly influences the electronic structure and shifts the absorption to longer wavelengths compared to unsubstituted acetophenone.

Table 3: UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |

| 4'-Aminoacetophenone | Alcohol | 316 | 4.30 | nih.gov |

This data is for the analogue 4'-Aminoacetophenone.

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific, in-depth computational and theoretical investigation data for the compound "this compound" that is published in peer-reviewed sources. The detailed research findings required to populate the requested article structure—including specific data tables for DFT calculations, vibrational frequencies, FMO analysis, MEP mapping, and NBO analysis—are not present in the accessible academic domain.

Public databases such as PubChem list the compound, its synonyms like 1-(4-aminophenyl)propan-2-one, and provide basic computed properties. However, dedicated scholarly articles that perform and discuss the specific quantum chemical calculations and electronic structure analyses as outlined in the user's request could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements without access to the necessary primary research data. Creating the article would require fabricating data or using information from explicitly excluded sources, which would violate the core instructions for accuracy and sourcing.

Computational and Theoretical Investigations of 1 4 Aminophenyl Acetone

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability, which is influenced by the molecular structure, electron donor-acceptor groups, and the π-conjugated system. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules.

For aromatic ketones and aniline (B41778) derivatives, the presence of amino groups (electron-donating) and carbonyl groups (electron-withdrawing) linked by a phenyl ring creates a push-pull system, which can lead to significant NLO responses. Theoretical calculations for similar molecules often involve the optimization of the molecular geometry and the calculation of the first-order hyperpolarizability (β). These calculations help in understanding the charge transfer processes that are fundamental to the NLO activity. Studies on related compounds, such as pyrene (B120774) derivatives with nitro groups, have shown that the computed first-order hyperpolarizability can be significantly higher than that of standard NLO materials like urea, indicating a strong potential for NLO applications. researchgate.net The introduction of heteroatoms like nitrogen into an aromatic system can further enhance the NLO response. nih.gov

Table 1: Representative Calculated NLO Properties for a Structurally Related Compound (Illustrative)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 5.0 | Debye |

| Mean Polarizability (α) | 30.0 x 10-24 | esu |

| First Hyperpolarizability (β) | 15.0 x 10-30 | esu |

Note: The data in this table is illustrative for a comparable aromatic keto-amine and not specific to 1-Amino-1-(4-aminophenyl)acetone.

Modeling of Spectroscopic Enhancements (e.g., Surface-Enhanced Raman Scattering - SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on nanostructured metal surfaces. nih.gov Computational modeling, especially using DFT, is crucial for interpreting SERS spectra by predicting vibrational frequencies and understanding the enhancement mechanisms. rsc.org The SERS effect arises from both electromagnetic and chemical enhancements. The chemical enhancement is related to charge transfer between the molecule and the metal surface. nih.gov

For aromatic amines, the interaction with metal surfaces (commonly silver or gold) is a key area of SERS research. scirp.org Computational studies on molecules like phenethylamines and dapsone (B1669823) have successfully correlated DFT-calculated spectra with experimental SERS data, allowing for detailed vibrational assignments. researchgate.netnih.gov These studies help in determining the orientation of the molecule on the metal surface and the specific functional groups involved in the interaction. For instance, the amino group in aniline derivatives shows a strong affinity for gold and silver surfaces, which significantly influences the SERS spectrum. scirp.org

A theoretical investigation of this compound using SERS would involve modeling the molecule's adsorption on a metal cluster (e.g., Ag₂₀). researchgate.net The calculations would predict the shifts in vibrational frequencies upon adsorption and identify which vibrational modes are enhanced. This information is invaluable for understanding the molecule-surface interaction and for the potential development of SERS-based detection methods for this compound.

In Silico Studies of Molecular Conformation and Dynamics

In silico studies, including molecular dynamics (MD) simulations, provide insights into the conformational flexibility and dynamic behavior of molecules. mdpi.com For a molecule like this compound, understanding its conformational landscape is important as different conformers can have different properties and biological activities.

MD simulations can model the behavior of the molecule in various environments, such as in solution or interacting with a biological target. nih.govnih.gov These simulations track the movements of atoms over time, providing a picture of the molecule's flexibility, preferred conformations, and interactions with its surroundings. For instance, MD simulations have been used to study the dynamics of acetone (B3395972) in lipid bilayers and the reaction dynamics of amines. nih.govnih.gov

DFT calculations can be used to determine the stable conformers of this compound and the energy barriers between them. The presence of rotatable bonds, such as the C-C bond between the phenyl ring and the acetone moiety, and the C-N bonds, suggests that the molecule can adopt multiple conformations. The relative energies of these conformers can be calculated to identify the most stable structures. Such studies on related molecules, like substituted acetones and carbene-metal-amide complexes, have revealed detailed information about their rotational and torsional properties. acs.orgacs.org

Table 2: Illustrative Conformational Analysis Data from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C=O) (degrees) |

| 1 | 0.00 | 60 |

| 2 | 1.5 | 180 |

| 3 | 2.8 | -60 |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis and is not based on actual calculations for this compound.

Structure Activity Relationship Sar Studies in 1 4 Aminophenyl Acetone Derivatives

Systematic Chemical Modifications of the Aromatic Ring

Modifications to the aromatic ring of compounds structurally similar to 1-(4-aminophenyl)acetone can significantly impact their biological activity. The nature, position, and size of substituents play a critical role. In related series of compounds like substituted cathinones, the introduction of various functional groups to the phenyl ring has been shown to modulate activity at monoamine transporters. acs.orgfrontiersin.org

For instance, the addition of alkyl, alkoxy, or halogen substituents can alter the electronic and steric profile of the molecule. nih.gov Quantitative Structure-Activity Relationship (QSAR) analyses of para-substituted methcathinone analogs have demonstrated that the steric bulk of the substituent is a key determinant for selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT), with larger substituents generally favoring SERT. acs.org Conversely, meta-substituted cathinones often exhibit higher psychostimulant effects, which correlates with an increased affinity for DAT compared to their para-substituted counterparts. acs.org

In the context of 1-(4-aminophenyl)acetone, which already possesses an amino group at the para position, further substitutions on the aromatic ring could lead to a diverse range of pharmacological profiles. The existing amino group itself is a significant feature that influences the electronic properties of the ring.

Table 1: Predicted Effects of Aromatic Ring Substitutions on Activity of 1-(4-Aminophenyl)acetone Analogs (based on cathinone derivative data)

| Position of Substitution | Type of Substituent | Predicted Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Ortho (2- or 6-) | Small alkyl or halogen | May decrease activity due to steric hindrance. | acs.org |

| Meta (3- or 5-) | Electron-withdrawing group | Potentially increased DAT affinity. | acs.org |

| Para (4-) | N/A (already substituted) | The existing amino group likely influences baseline activity. |

Systematic Chemical Modifications at the Alpha-Carbon of the Ketone

The alpha-carbon of the ketone in the 1-(4-aminophenyl)acetone scaffold is another key site for modification. In the parent compound, this position is part of the acetone (B3395972) moiety. Altering the substitution at this position can significantly influence potency and pharmacokinetics. Studies on cathinone derivatives, which share the β-keto-phenethylamine backbone, have shown that the length of the alkyl chain at the alpha-carbon is a critical factor. acs.orgnih.gov

Increasing the length of the alkyl chain from a methyl to a propyl group in some synthetic cathinones has been shown to increase their potency as DAT inhibitors. acs.org This suggests that steric bulk at the alpha-position is tolerated and can even be beneficial for certain biological activities. For example, in the α-pyrrolidinophenone series of cathinones, affinity for DAT generally increases with the length of the carbon chain at the alpha-position. nih.gov

Table 2: Predicted Impact of Alpha-Carbon Chain Elongation on DAT Affinity (based on α-pyrrolidinophenone data)

| Alpha-Carbon Substituent | Relative DAT Affinity | Reference |

|---|---|---|

| Methyl (α-PPP) | Baseline | nih.gov |

| Ethyl (α-PBP) | Increased | nih.gov |

| Propyl (α-PVP) | Further Increased | nih.gov |

These findings imply that synthesizing derivatives of 1-amino-1-(4-aminophenyl)acetone with longer alkyl chains at the alpha-carbon could lead to compounds with enhanced potency at certain molecular targets.

Systematic Chemical Modifications of the Ketone Functionality

The ketone group at the beta-position is a defining feature of the cathinone class of compounds and, by extension, of 1-(4-aminophenyl)acetone derivatives. The presence of this carbonyl group has a profound impact on the molecule's properties compared to its non-keto phenethylamine analogues. nih.gov

One of the most significant modifications is the reduction of the ketone to a hydroxyl group, which converts a cathinone derivative into its corresponding amphetamine analogue. This seemingly minor change can drastically alter the compound's biological activity. Early SAR studies on cathinone itself revealed that the presence of the keto group results in a higher psychostimulant effect compared to the hydroxyl group in cathine. nih.gov However, in other cases, the β-keto moiety can decrease potency at monoamine transporters. nih.gov The reduction of the carbonyl group has been shown to result in compounds that are inactive at SERT. nih.gov

Another point of interest is the stereochemistry of the resulting alcohol. The orientation of the hydroxyl group can lead to different stereoisomers with distinct pharmacological profiles. For instance, the stereochemistry at both the alpha and beta positions of ephedrine analogues significantly impacts their activity. nih.gov

Table 3: Effect of Ketone Reduction on Biological Activity (General Observations from Cathinone SAR)

| Modification | Resulting Functional Group | General Impact on Activity | Reference |

|---|---|---|---|

| Reduction | Secondary Alcohol | Can increase or decrease psychostimulant and transporter activity, depending on the specific compound. Loss of activity at SERT has been noted. | nih.gov |

Impact of Steric and Electronic Effects on Molecular Properties and Reactivity

The interplay of steric and electronic effects is fundamental to understanding the SAR of 1-(4-aminophenyl)acetone derivatives. Steric hindrance, for example, can prevent a molecule from binding effectively to its target receptor. This is often observed with bulky substituents placed near the pharmacophore's key interacting groups. acs.org

Electronic effects, which involve the distribution of electron density across the molecule, influence properties such as pKa, lipophilicity, and the ability to form hydrogen bonds. The 4-amino group in this compound is an electron-donating group, which increases the electron density of the aromatic ring and influences its reactivity. Substituents on the aromatic ring can further modify this electron distribution, thereby altering the molecule's interaction with biological targets. nih.govnih.gov

In phenethylamine derivatives, it has been observed that the steric properties of substituents can be more influential than electrostatic effects in determining their interaction with enzymes like monoamine oxidase-A (MAO-A). acs.org For instance, increasing steric bulk at the amino nitrogen or at the 4-position of the aromatic ring can lead to ligands with lower efficacy. acs.org

Computational Approaches to SAR Prediction and Design

Computational chemistry offers powerful tools for predicting the biological activity of novel compounds and for guiding the design of new derivatives. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.org

Field-based QSAR studies on aminoketone derivatives have been successfully used to elucidate the essential structural features for activity as norepinephrine (hNET) and dopamine (hDAT) reuptake inhibitors. nih.govnih.gov These models can generate contour maps that highlight regions where steric bulk or certain electronic properties are favorable or unfavorable for activity, thus guiding the design of more potent and selective compounds. nih.gov

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.netnih.gov By simulating the interaction between a ligand and its target, docking studies can provide insights into the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for activity. This information can be invaluable for designing new derivatives of this compound with improved affinity and selectivity for a desired biological target. These computational models, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process. oncodesign-services.com

Advanced Research Applications of 1 4 Aminophenyl Acetone in Synthetic Chemistry and Material Science

Role as a Versatile Intermediate in Complex Organic Synthesis

1-(4-aminophenyl)ethanone serves as a pivotal intermediate for the synthesis of a diverse range of novel and synthetically useful heterocyclic systems. researchgate.net Its dual functionality allows it to be a starting point for constructing molecules with varied ring sizes and functionalities, including thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones. researchgate.net

A primary application involves its use in the Claisen-Schmidt condensation reaction to form chalcones (1,3-diaryl-2-propen-1-ones). researchgate.net These chalcones are key precursors that can be cyclized with various reagents to yield a multitude of heterocyclic derivatives. researchgate.net For example, reaction of chalcones derived from 1-(4-aminophenyl)ethanone with hydrazine (B178648) hydrate (B1144303) can produce N-acetyl and N-formyl-pyrazoline derivatives. researchgate.net Similarly, reacting these chalcones with guanidine (B92328) hydrochloride leads to the formation of amino-linked pyrimidines. researchgate.net

The compound is also directly used in reactions to build more complex structures. It can be condensed with multicomponent reaction partners to form substituted pyridines or react with quinoline (B57606) derivatives to produce complex aniline (B41778) structures. researchgate.net This versatility makes it a staple in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules, often analogs of natural products like flavones and coumarins, for drug discovery and chemical biology. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from 1-(4-aminophenyl)ethanone

| Heterocyclic System | Key Reactants/Intermediates | Reference |

|---|---|---|

| Pyrazolines | Chalcones, Hydrazine Hydrate | researchgate.net |

| Aminopyrimidines | Chalcones, Guanidine Hydrochloride | researchgate.net |

| Quinolines | 4-chloro-7-trifluoromethylquinoline | researchgate.net |

| Thiophenes | N/A (General Class) | researchgate.net |

| Oxazoles | N/A (General Class) | researchgate.net |

Precursor for the Development of Advanced Polymeric Materials

In the field of material science, aromatic amines are critical monomers for the synthesis of high-performance polymers like polyimides. While 1-(4-aminophenyl)ethanone itself is a monoamine, it serves as a precursor to more complex diamine monomers essential for polymerization. researchgate.net

A notable example is the synthesis of the isomeric diamine 5(6)-amino-1-(4'-aminophenyl)-1,3,3-trimethylindane (DAPI). researchgate.net This complex diamine, which incorporates the 4-aminophenyl structure, is used to produce high molecular weight, soluble polyimides. researchgate.net The synthesis of polyimides typically follows a two-step process, beginning with the reaction of a diamine (like DAPI) and a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. vt.edunih.gov This soluble PAA is then cyclized through thermal or chemical imidization to yield the final, robust polyimide. vt.edunih.gov

The incorporation of the bulky, asymmetric, and non-planar DAPI monomer, derived from the aminophenyl structure, imparts desirable properties to the resulting polyimides. These polymers exhibit excellent solubility in common organic solvents, high glass-transition temperatures (Tg), and significant thermal stability, with 5% weight-loss values often exceeding 500°C in air. researchgate.net

Table 2: Thermal Properties of Polyimides Synthesized from DAPI Monomer

| Dianhydride Co-monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Air) |

|---|---|---|

| 6FDA | 369°C | >500°C |

| BTDA (Ester-acid imidization) | 333°C | 525°C |

| BTDA (Chemical imidization) | 311°C | 457°C |

Data derived from studies on polyimides based on the DAPI monomer. researchgate.net

Utilization in Organic Optoelectronic Devices and Related Materials

The aminophenyl moiety is a common structural feature in materials designed for organic electronics, including Organic Light-Emitting Diodes (OLEDs). nih.govuky.edu 1-(4-aminophenyl)ethanone can be used as a starting material to build larger, conjugated molecules that function as hole-transporting materials or fluorescent dopants in OLED devices. nih.govresearchgate.net

For instance, research has focused on synthesizing green fluorescent dopants for OLEDs based on arylamine and bithiophene derivatives. nih.govresearchgate.net In these molecular designs, the arylamine component is crucial for the material's photophysical properties. The synthesis involves multi-step reactions, such as Suzuki and Wittig couplings, to construct complex molecules where the arylamine unit is linked to other chromophores. nih.govresearchgate.net The resulting materials exhibit strong photoluminescence and are used as "guest" dopants within a "host" material in the emissive layer of an OLED to enhance efficiency and tune the emission color. nih.gov

The electronic properties of these materials, such as the HOMO and LUMO energy levels, can be finely tuned by modifying the chemical structure of the arylamine and adjacent groups, which is critical for efficient charge injection and transport within the OLED device. researchgate.net

Table 3: Photophysical Properties of a Green Dopant (9a) for OLEDs

| Property | Value |

|---|---|

| Absorption Max (λabs) | 442 nm |

| Photoluminescence Max (λPL) | 502 nm |

| Fluorescence Quantum Yield (Φ) | 0.94 |

| HOMO Level | 5.61 eV |

| LUMO Level | 2.97 eV |

Data for a green dopant containing a 9-phenylcarbazole moiety, synthesized using arylamine building blocks. researchgate.net

Development of Chemo-Sensors and Analytical Probes for Chemical Detection

The reactive amino group of 1-(4-aminophenyl)ethanone makes it a suitable platform for the design of chemosensors and analytical probes. These sensors often operate on principles of fluorescence or colorimetric changes that occur upon interaction with a specific analyte. sphinxsai.commdpi.com

A key strategy involves using the aminophenyl building block to synthesize larger probe molecules. For example, 4-phenyl-2,6-bis(4-aminophenyl)pyridine, a derivative synthesized from precursors related to 1-(4-aminophenyl)ethanone, has been developed as a fluorescent chemosensor for detecting formaldehyde. sphinxsai.com The detection mechanism relies on the reaction between the amine groups on the sensor molecule and the formaldehyde analyte, which leads to the formation of an imine bond. sphinxsai.com This chemical transformation alters the electronic structure of the probe, causing a noticeable shift in its fluorescence emission spectrum. sphinxsai.com

In the case of the formaldehyde sensor, the addition of the analyte caused the emission wavelength to shift from 489 nm to 442 nm. sphinxsai.com Such "turn-on," "turn-off," or ratiometric fluorescent responses allow for the quantitative detection of target molecules. sphinxsai.commdpi.com This approach has been used to create sensors for various analytes, with detection limits often reaching the parts-per-million (ppm) level. sphinxsai.com

Table 4: Performance of a Formaldehyde Sensor Based on a 4-Phenyl-2,6-bis(4-aminophenyl)pyridine Probe

| Parameter | Observation |

|---|---|

| Sensing Mechanism | Imine formation with formaldehyde |

| Solvent | Ethanol |

| Emission Wavelength (before HCHO) | 489 nm |

| Emission Wavelength (after HCHO) | 442 nm |

| Limit of Detection (LOD) | 6.2 ppm |

Data derived from a study on a pyridine-based fluorescent sensor. sphinxsai.com

Exploration in the Design of Novel Catalytic Systems

In the field of catalysis, 1-(4-aminophenyl)ethanone and its derivatives are valuable for creating ligands for metal-based catalysts. The formation of Schiff bases—compounds containing an azomethine or imine group (–C=N–)—is a common and effective method for generating versatile ligands. mdpi.comnih.gov These ligands are synthesized through the condensation reaction of a primary amine, such as 1-(4-aminophenyl)ethanone, with an aldehyde or another ketone. mdpi.comresearchgate.net

The resulting Schiff base ligand, which contains nitrogen atoms with lone pairs of electrons, can effectively coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Pd(II)) to form stable metal complexes. mdpi.comresearchgate.net These Schiff base metal complexes are widely studied and employed as catalysts in a variety of organic transformations. mdpi.comresearchgate.net

Applications of such catalytic systems include oxidation, reduction, C-C coupling reactions, and polymerization reactions. researchgate.net For example, Schiff base complexes of copper have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones, often achieving high yields in shorter reaction times compared to other catalysts. mdpi.com The ease of synthesis and the ability to tune the steric and electronic properties of the Schiff base ligand by choosing different amine and carbonyl precursors make this a powerful approach for developing novel and efficient catalytic systems. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 1-Amino-1-(4-aminophenyl)acetone, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via condensation reactions between 4-aminophenylacetone derivatives and ammonia or amine precursors. For example, analogous methods involve dissolving trigonal building blocks (e.g., 1,3,5-tris(4-aminophenyl)benzene) in acetone/acetic acid mixtures under controlled stirring and temperature (e.g., room temperature for 1 hour) .

- Optimization : Key parameters include solvent choice (e.g., acetone for solubility enhancement), acid catalysts (e.g., acetic acid for imine formation), and reaction time. Yield improvements may involve recrystallization from acetone/THF mixtures and vacuum drying .

- Validation : Monitor intermediates via TLC or NMR (e.g., DMSO-d6 for detecting NH2 and ketone protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- Spectroscopy : Use <sup>1</sup>H NMR (e.g., DMSO-d6) to confirm amine (δ 5.49 ppm) and ketone (δ ~2.1 ppm) groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for separation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H12N2O, exact mass 164.0950).

- Crystallography : If single crystals are obtainable, employ SHELXL for small-molecule refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the ketone group is electrophilic (LUMO localized), while the aromatic amine acts as a nucleophile.

- Solvent Effects : Simulate acetone’s polar aprotic environment to assess stabilization of transition states. Compare with experimental kinetics (e.g., rate constants in DMF vs. acetone) .

- Validation : Cross-check predictions with experimental IR (C=O stretch ~1700 cm<sup>-1</sup>) and reaction yields .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Data Refinement : Use SHELXL for high-resolution refinement. For twinned crystals, apply TwinRotMat or HKLF5 in SHELXL .

- Disorder Modeling : Address positional disorder in aromatic rings using PART and SUMP instructions. Validate via Rint (<5%) and GooF (~1.0) metrics.

- Cross-Validation : Compare with powder XRD (XRPD) data to confirm phase purity, especially for amorphous intermediates in COF synthesis .

Q. How do intermolecular interactions influence the thermal stability of this compound in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under N2 atmosphere (10°C/min) to identify decomposition temperatures. Correlate with hydrogen bonding (NH···O=C) using IR.

- DSC Studies : Measure glass transition (Tg) and melting points. For example, derivatives with 4-aminophenyl groups show Tg > 150°C due to π-π stacking .

- MD Simulations : Use GROMACS to model polymer matrices (e.g., PVA) and predict stress-strain behavior under thermal load .

Q. What experimental designs mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protection-Deprotection : Protect the ketone with ethylene glycol (forming ketal) before modifying amines. Deprotect with HCl/acetone .

- Catalytic Control : Use Pd/C or Ni catalysts for selective hydrogenation of nitro precursors to avoid over-reduction .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine vs. enamine tautomers) .

Q. How can researchers validate the biological activity of this compound derivatives against enzyme targets?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding to adenosine receptors (A1/A2A). IC50 values <10 µM indicate potency .

- Docking Studies : AutoDock Vina to simulate ligand-receptor interactions. Prioritize derivatives with H-bonding to Glu169 or π-stacking with Phe168 .

- ADMET Profiling : Test solubility (logP via shake-flask method) and metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.